

Application Notes and Protocols: Preparation of YTX-465 Stock Solution

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Compound of Interest

Compound Name: YTX-465

Cat. No.: B15073584

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These application notes provide a detailed protocol for the preparation of a stock solution of **YTX-465**, a potent inhibitor of stearyl-CoA desaturase (SCD). Adherence to this protocol will help ensure the consistency and accuracy of experimental results.

Introduction

YTX-465 is a small molecule inhibitor of stearyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. It specifically targets Ole1 and SCD1, with IC50 values of 0.039 μM and 30.4 μM , respectively[1][2][3]. Due to its role in lipid metabolism and its ability to ameliorate α -synuclein cytotoxicity, **YTX-465** is a valuable tool in research, particularly in studies related to Parkinson's disease and other synucleinopathies[1][4]. Proper preparation of a **YTX-465** stock solution is the first critical step for in vitro and in vivo studies.

YTX-465 Chemical and Physical Properties

A summary of the key quantitative data for **YTX-465** is presented in the table below for easy reference.

Property	Value	Source(s)
CAS Number	2225824-53-1	[1] [5] [6]
Molecular Formula	C25H26N6O3	[5] [6]
Molecular Weight	458.51 g/mol	[5] [6]
Purity	>98% (HPLC)	[5]
Appearance	Solid powder	[7]
Solubility (in DMSO)	50-100 mg/mL (109.05-218.10 mM)	[5] [7]
IC50 (Ole1)	0.039 μ M (39 nM)	[1] [2] [3]
IC50 (SCD1)	30.4 μ M	[1] [2] [3]

Experimental Protocol: Preparation of YTX-465 Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of **YTX-465** in Dimethyl Sulfoxide (DMSO).

Materials:

- **YTX-465** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Analytical balance
- Vortex mixer
- Ultrasonic bath (optional, but recommended)
- Water bath or incubator set to 37°C (optional)

- Pipettes and sterile filter tips

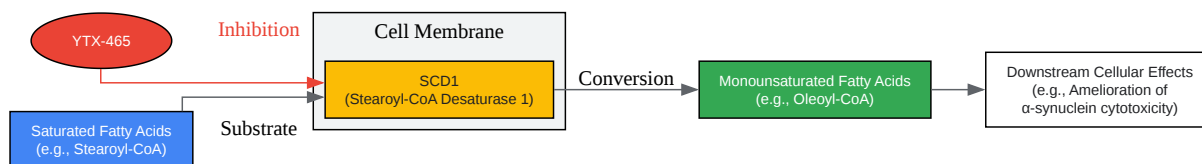
Procedure:

- Aseptic Technique: Perform all steps in a clean, sterile environment, such as a laminar flow hood, to prevent contamination.
- Equilibrate Reagents: Allow the **YTX-465** powder and DMSO to reach room temperature before use.
- Weighing **YTX-465**:
 - Tare a sterile microcentrifuge tube on an analytical balance.
 - Carefully weigh the desired amount of **YTX-465** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.585 mg of **YTX-465** (Molecular Weight = 458.51 g/mol).
- Dissolution:
 - Add the appropriate volume of DMSO to the microcentrifuge tube containing the **YTX-465** powder. To continue the example, add 1 mL of DMSO.
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Enhancing Solubility (if necessary):
 - If the **YTX-465** does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes[1].
 - Alternatively, or in addition to sonication, gently warm the solution to 37°C in a water bath or incubator for 5-10 minutes to aid dissolution[1].
- Visual Inspection: Visually inspect the solution to ensure that the **YTX-465** has completely dissolved and the solution is clear.
- Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1].
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Protect from light[1].

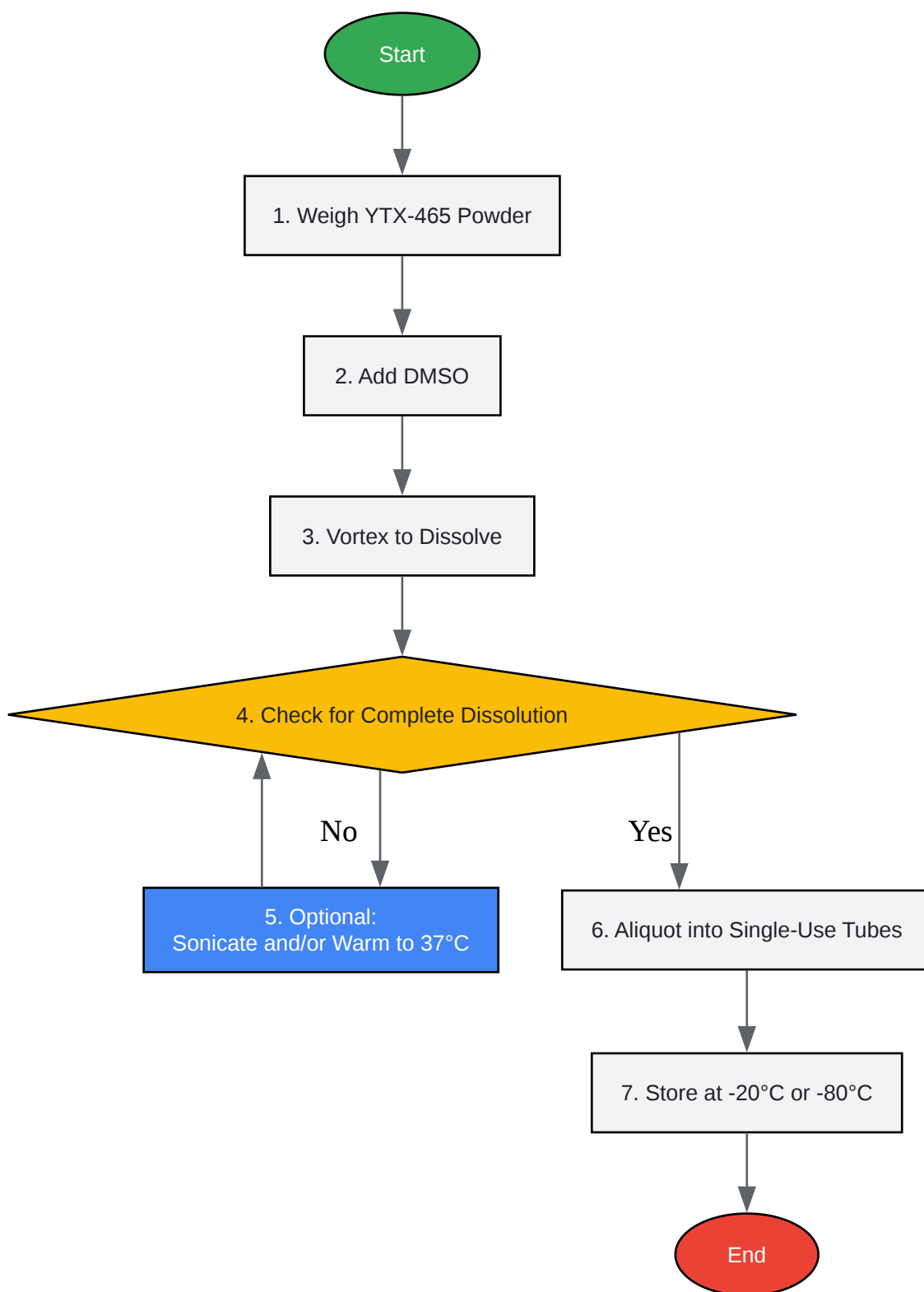
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **YTX-465** and the experimental workflow for preparing the stock solution.



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Caption: **YTX-465** inhibits SCD1, blocking the conversion of saturated to monounsaturated fatty acids.



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Caption: Workflow for preparing **YTX-465** stock solution.

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